Homohypotaurine
Description
Properties
IUPAC Name |
3-aminopropane-1-sulfinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2S/c4-2-1-3-7(5)6/h1-4H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGXQDBNBFXJKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CS(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179995 | |
| Record name | Homohypotaurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25346-09-2 | |
| Record name | Homohypotaurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025346092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homohypotaurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Homohypotaurine can be synthesized through enzymatic and chemical methods. One common method involves the decarboxylation of L-homocysteinesulfinic acid using an enzyme preparation from Clostridium welchii . This process yields this compound, which can be isolated using ion exchange resins. Another method involves the oxidation of homocystamine to the corresponding disulfoxide, followed by dismutation in alkali . Industrial production methods typically involve similar enzymatic or chemical synthesis routes, with purification achieved through chromatography .
Chemical Reactions Analysis
Oxidation
Homohypotaurine can undergo oxidation reactions to form sulfonic acids. These reactions are facilitated by common reagents such as elemental sulfur and various oxidizing agents.
Reduction
This compound can undergo reduction reactions, particularly involving the sulfinic acid group.
N-homocysteinylation
Homocysteine-containing proteins lose their biological function and acquire cytotoxic, proinflammatory, proatherothrombotic, and proneuropathic properties .
Mechanism of protein N-homocysteinylation
During Hcy-thiolactone biosynthesis, the high-energy bond of ATP is conserved in the thioester bond of Hcy-thiolactone. Because of this, Hcy-thiolactone is chemically reactive under physiological conditions and modifies protein Lys residues by forming N-Hcy-protein adducts, in which the carboxyl group of Hcy is linked to the ε-amino group of a protein Lys residue .
Other amino acid side-chain groups in protein as well as NH2-terminal α-amino group essentially do not react with Hcy-thiolactone. This is supported by Edman degradation and mass spectroscopy analyses of N-Hcy-proteins, which show that N-Hcy is attached only to an ε-amino group of Lys residues in each examined protein, including albumin, hemoglobin, fibrinogen, cytochrome c, histones, and collagen, but not to the α-amino group of an NH2-terminal amino acid. Finally, all 304 sites of N-homocysteinylation identified in 168 proteins from HeLa cells treated with Hcy-thiolactone involve Lys residues .
The reaction with Lys at pH 7.4 is first order with respect to both Hcy-thiolactone and Lys. The rate increases with pH, suggesting that the base form of Lys (with uncharged ε- and α-amino groups) is the reacting species. The dependence of the second-order rate constant on pH is consistent with the ionization of the α-amino group of Hcy-thiolactone (p Ka = 6.67) and suggests that the positively charged acid form of Hcy-thiolactone is more reactive with Lys (kobs/[Lys base] = 11,900 M−1·h −1) than the neutral base form (kobs/[Lys base] = 1,500 M−1·h −1) .
The reaction of Hcy-thiolactone with human serum albumin exhibits a similar pH dependence, indicating that the acid form of Hcy-thiolactone is 191-fold more reactive than the base form toward Lys residues in albumin (765.0 vs. 4.0 M−1·h −1). Hydrolytic reaction of Hcy-thiolactone with OH − anion is much slower and does not significantly compete with the N-homocysteinylation of Lys residues .
Hcy-thiolactone is also susceptible to electrophilic reactions of its α-amino group with aldehydes, affording tetrahydrothiazines. Like in nucleophilic reactions with amines, the positively charged acid form of Hcy-thiolactone is more reactive than the neutral base form in electrophilic reactions with aldehydes .
The N-homocysteinylation reaction is robust at Hcy-thiolactone concentrations as low as 10 nM, and its rate is directly proportional to Hcy-thiolactone over a wide range of concentrations, from 10 nM to 1 mM. Second-order rate constants show that the protein N-homocysteinylation reactions go to completion in 4 h under physiological conditions (pH 7.4, 37°C) or 40 h at 25°C. The major determinant of a protein’s reactivity with Hcy-thiolactone is its Lys content. The rate of albumin N-homocysteinylation is similar to the rate of N-homocysteinylation of a corresponding concentration of Lys .
Enzyme-Based Conversion
This compound can be obtained by the enzyme-based conversion of homocysteine sulfinic acid using recombinant Escherichia coli glutamate decarboxylase .
Reactions in Alkaline Solutions
Autoxidation of disulfides (RSSR) and disulfoxides (RSOSOR) in alkaline solutions, or dismutation of disulfoxides, gives rise to sulfinates :
The oxidation of cysteine to cysteine sulfinic acid by metal ions is initiated by an α,β elimination with production of cysteine persulfide, called thiocysteine (RSSH), as intermediate in the formation of cysteine sulfinic acid (RSO2H) .
Scientific Research Applications
Homohypotaurine has diverse applications in scientific research. It is extensively studied for its potential neuroprotective properties, exhibiting antioxidative and anti-inflammatory effects. In chemistry, it serves as a model compound for studying sulfinic and sulfonic acid derivatives. In biology and medicine, this compound is investigated for its role in neurotransmission and its potential therapeutic applications in neurodegenerative diseases. Additionally, it has industrial applications in the synthesis of other sulfur-containing compounds .
Mechanism of Action
The mechanism of action of homohypotaurine involves its interaction with neurotransmitter systems. It is known to mimic gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system . By binding to GABA receptors, this compound can modulate neuronal activity and exert neuroprotective effects. The specific molecular targets and pathways involved include GABA_A and GABA_B receptors, which play crucial roles in regulating synaptic transmission and neuronal excitability .
Comparison with Similar Compounds
Table 1: Structural and Receptor Activity Comparison
Key Observations:
Sulfinic vs. Sulfonic Acid Groups : HHT and HT contain sulfinic acid (-SO₂H), which is more reactive than taurine’s sulfonic acid (-SO₃H). This difference enhances HHT’s antioxidant capacity by facilitating hydrogen donation to neutralize reactive oxygen species (ROS) .
Receptor Specificity : Unlike GABA, which primarily activates GABAA receptors, HHT shows selectivity for GABAC receptors, suggesting distinct therapeutic applications in neuroprotection .
Table 2: Cell Viability Recovery Under H₂O₂-Induced Stress
Statistical significance: *p < 0.05; *p < 0.001.*
HHT outperforms OT and taurine in restoring cell viability, likely due to its dual role in ROS scavenging and GABA receptor modulation . In contrast, OT’s sulfonic acid group reduces its redox activity, limiting its efficacy .
Biological Activity
Homohypotaurine (HHT), a sulfur-containing amino acid derivative, has garnered attention due to its potential biological activities and therapeutic applications. This article explores the synthesis, biological effects, and research findings related to HHT, emphasizing its role in cellular protection against oxidative stress and its comparison with related compounds such as homotaurine.
1. Synthesis of this compound
The synthesis of HHT is primarily achieved through the enzymatic conversion of homocysteine sulfinic acid (HCSA) using recombinant Escherichia coli glutamate decarboxylase (EcGadB). This method has been shown to yield approximately 40% HHT following purification processes such as column chromatography. The kinetic parameters for the reaction have been determined, with a turnover number () of 33.92 ± 1.07 and a Michaelis constant () of 38.24 ± 3.45 mM for HCSA on EcGadB .
2.1 Cytoprotective Effects
Recent studies have demonstrated that HHT exhibits significant cytoprotective effects in vitro, particularly against oxidative stress induced by hydrogen peroxide (). In experiments involving primary human umbilical vein endothelial cells and rat cardiomyoblasts (H9c2), HHT was shown to enhance cell viability significantly at concentrations of 200 µM and 400 µM (p < 0.05 and p < 0.001, respectively). In contrast, homotaurine (OT) only exhibited protective effects at the higher concentration of 400 µM .
| Compound | Concentration (µM) | Cell Type | Viability Increase | Statistical Significance |
|---|---|---|---|---|
| HHT | 200 | Endothelial Cells | Significant | p < 0.05 |
| HHT | 400 | Endothelial Cells | Highly Significant | p < 0.001 |
| OT | 400 | Endothelial Cells | Highly Significant | p < 0.001 |
| HHT | 400 | Cardiomyoblasts | Significant | p < 0.01 |
| OT | 400 | Cardiomyoblasts | Not Significant | p > 0.5 |
2.2 Mechanistic Insights
The protective mechanism of HHT appears to involve modulation of oxidative stress pathways. The compound's ability to mitigate cell damage induced by suggests its role in enhancing cellular resilience through antioxidant mechanisms. Further investigations are planned to explore the specific signaling pathways involved, including potential interactions with metabotropic glutamate receptors (mGluR), similar to those observed with its precursor, HCSA .
3. Comparison with Homotaurine
Homotaurine is widely used in pharmaceutical applications, particularly for neuroprotection and cognitive enhancement. While both compounds share structural similarities, their biological activities differ significantly:
-
This compound :
- Exhibits stronger cytoprotective effects at lower concentrations.
- Potentially acts through different signaling pathways compared to homotaurine.
-
Homotaurine :
- Established use in clinical settings.
- Primarily known for neuroprotective properties.
4. Future Directions
Given the promising results regarding HHT's biological activity, future research will focus on:
- In Vivo Studies : Assessing the therapeutic potential of HHT in animal models.
- Mechanistic Studies : Elucidating the precise bioc
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing Homohypotaurine in laboratory settings?
- Methodology : this compound synthesis typically involves precursor compounds like hypotaurine, with modifications to alkyl chains. Key steps include:
- Chemical Synthesis : Use of reductive amination or enzymatic pathways (e.g., cysteamine dioxygenase) under controlled pH and temperature .
- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight validation .
- Reproducibility : Detailed protocols must specify solvent systems, reaction times, and purification steps to ensure consistency .
Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?
- Recommended Methods :
| Technique | Sensitivity (LOD) | Accuracy (%) | Key Parameters |
|---|---|---|---|
| HPLC-UV | 0.1 µM | 92–97 | Column: C18, mobile phase: methanol/water (70:30) |
| LC-MS/MS | 0.01 nM | 95–102 | Ionization: ESI+, MRM transitions: m/z 136 → 90 |
- Challenges : Matrix effects in plasma require solid-phase extraction (SPE) for cleanup. Validate recovery rates (≥85%) using spiked samples .
Advanced Research Questions
Q. How can researchers resolve contradictory findings regarding this compound’s antioxidant vs. pro-oxidant effects in neuronal models?
- Framework for Analysis :
Systematic Review : Map conflicting studies (e.g., dose-dependent effects in Journal of Neurochemistry vs. Free Radical Biology), noting model systems (primary neurons vs. cell lines) and assay types (e.g., ROS detection methods) .
Meta-Analysis : Pool data using standardized effect sizes (Cohen’s d) to identify confounding variables (e.g., incubation time, oxygen tension) .
Experimental Replication : Design head-to-head comparisons under harmonized conditions (e.g., SH-SY5Y cells, 24h exposure, 10–100 µM range) .
Q. What strategies optimize experimental designs for studying this compound’s interaction with GABA receptors?
- Key Considerations :
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to GABAA subunits (e.g., α1β2γ2), validated via patch-clamp electrophysiology .
- Controls : Include competitive antagonists (e.g., bicuculline) and negative controls (taurine) to isolate specificity .
- Data Triangulation : Combine electrophysiology, calcium imaging, and behavioral assays (e.g., zebrafish locomotion) to confirm functional relevance .
Q. How can researchers address gaps in understanding this compound’s pharmacokinetics across species?
- Methodological Pipeline :
Comparative Studies : Administer identical doses (mg/kg) in rodents vs. primates; measure plasma half-life via LC-MS/MS .
Tissue Distribution : Use radiolabeled this compound (e.g., <sup>14</sup>C) to quantify accumulation in brain, liver, and kidneys .
Metabolite Profiling : Identify species-specific metabolites (e.g., sulfonic acid derivatives) via untargeted metabolomics .
Data Contradiction and Reproducibility
Q. What statistical approaches mitigate variability in this compound’s reported neuroprotective effects?
- Solutions :
- Power Analysis : Calculate sample sizes (G*Power) to ensure adequate statistical power (≥0.8) for detecting effect sizes (e.g., 20% reduction in apoptosis) .
- Mixed-Effects Models : Account for batch effects (e.g., cell passage number) and inter-lab variability .
- Pre-registration : Publish protocols on platforms like Open Science Framework to reduce selective reporting .
Q. How should researchers handle conflicting evidence on this compound’s role in mitochondrial function?
- Stepwise Workflow :
Hypothesis Testing : Compare outcomes under normoxia vs. hypoxia using Seahorse XF assays (mitochondrial respiration parameters: OCR, ECAR) .
Mechanistic Probes : Inhibit candidate pathways (e.g., AMPK with Compound C) to isolate this compound’s targets .
Cross-Validation : Replicate in ex vivo mitochondria isolated from treated animals .
Integration with Emerging Technologies
Q. What omics-based methodologies are suitable for elucidating this compound’s systemic effects?
- Multi-Omics Integration :
| Approach | Application Example | Data Source |
|---|---|---|
| Transcriptomics | RNA-seq of cortical neurons post-treatment | GEO: GSEXXX |
| Proteomics | SILAC-based quantification of synaptic proteins | PRIDE: PXDXX |
| Metabolomics | LC-MS profiling of sulfonic acid metabolites | MetaboLights |
- Bioinformatics : Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify perturbed networks (e.g., glutathione metabolism) .
Ethical and Reporting Standards
Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?
- Guidelines :
- Animal Models : Adhere to ARRIVE 2.0 guidelines for reporting (e.g., randomization, blinding) .
- Data Transparency : Share raw datasets (e.g., electrophysiology traces) via repositories like Figshare .
- Conflict of Interest : Disclose funding sources (e.g., NIH grants) and patent filings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
